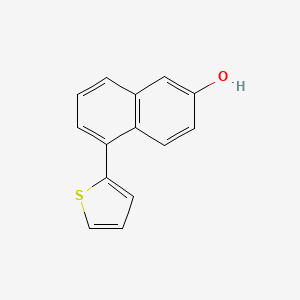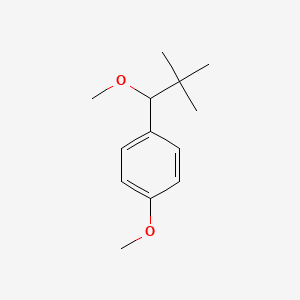![molecular formula C9H18O2S B14254833 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane CAS No. 374551-56-1](/img/structure/B14254833.png)
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a pentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with a pentylsulfanyl methylating agent. One common method includes the use of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones as intermediates . The reaction is often carried out in the presence of a catalyst such as zinc chloride or hydrochloric acid under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of microwave-assisted synthesis can be scaled up for industrial purposes, providing an efficient and cost-effective method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the dioxolane ring.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane involves its interaction with molecular targets through its sulfanyl and dioxolane functional groups. These interactions can affect various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a reagent in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane include:
- 3-[(Alkylsulfanyl)methyl]pentane-2,4-diones
- 4-[(Alkanesulfonyl)methyl]-3,5-dimethyl-1H-pyrazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a dioxolane ring and a pentylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
374551-56-1 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
4-(pentylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2S/c1-2-3-4-5-12-7-9-6-10-8-11-9/h9H,2-8H2,1H3 |
InChI Key |
IGRBVSCHLTZWBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCC1COCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


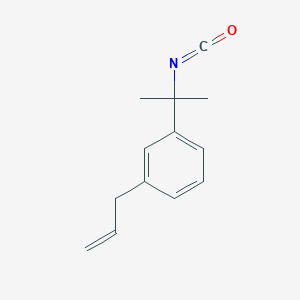
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
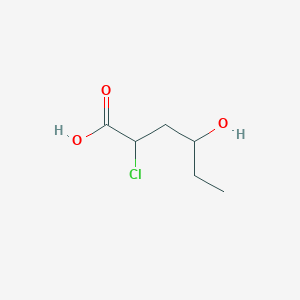
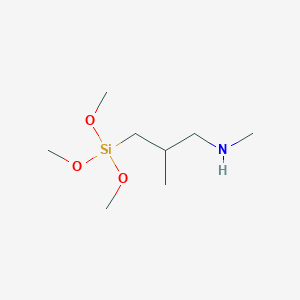
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)


![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
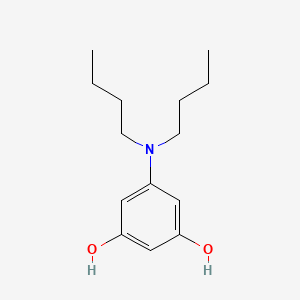
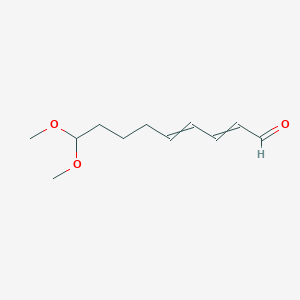
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
